BenchChemオンラインストアへようこそ!

4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide

Aromatase inhibition Cancer therapeutics Bis-sulfonamides

The 4-bromo-2-fluoro scaffold achieves IC₅₀ 60 nM in aromatase inhibition and subnanomolar β3-adrenergic potency with 22× β1 selectivity. This exact halogen arrangement is critical for carbonic anhydrase inhibitor pharmacophore binding. Procure 4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide (CAS 1602124-68-4) for lead optimization requiring orthogonal reactivity.

Molecular Formula C8H9BrFNO2S
Molecular Weight 282.13 g/mol
Cat. No. B13309526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide
Molecular FormulaC8H9BrFNO2S
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=C(C=C(C=C1)Br)F
InChIInChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3
InChIKeyCYOYZDGTVNUWTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide: Core Identity and Procurement Baseline


4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide (CAS 1602124-68-4) is a halogenated aromatic sulfonamide characterized by a bromine atom at the 4-position and a fluorine atom at the 2-position on a benzene ring bearing an N-ethylsulfonamide moiety . With a molecular formula of C₈H₉BrFNO₂S and a molecular weight of 282.13 g/mol, it belongs to a distinct subclass of functionalized sulfonamides valued for their dual halogenation pattern, which provides two independent synthetic handles and creates a unique steric and electronic profile differentiating it from mono-halogenated or differently substituted analogs . This pattern positions it as a specialized building block in medicinal chemistry and chemical biology programs requiring orthogonal reactivity or specific target engagement.

4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide: Why In-Class Substitution Introduces Risk


Halogenated sulfonamides are not interchangeable due to the profound impact of substitution pattern on critical molecular properties. The specific 4-bromo-2-fluoro arrangement creates a unique dipole moment and steric profile that dictates target binding affinity, metabolic stability, and synthetic utility. Replacing this compound with a 4-chloro analog (e.g., CAS 863417-08-7) alters electronic character and potential hydrogen bonding, as bromine's larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and distinct polarizability can shift binding kinetics and off-target profiles . Similarly, positional isomers like 3-bromo-N-ethyl-4-fluorobenzene-1-sulfonamide (CAS 1864200-34-9) change the spatial orientation of halogens, critically affecting how the molecule docks into enzymatic active sites or participates in cross-coupling reactions [1]. The N-ethyl group, in contrast to N-methyl or unsubstituted sulfonamides, further modulates lipophilicity (cLogP), metabolic liability, and hydrogen-bonding capacity—parameters that directly influence pharmacokinetics and reagent behavior in complex syntheses [2].

4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide: Quantitative Differentiation Data for Informed Selection


Comparative Potency of 4-Bromo vs. 4-Chloro and Unsubstituted Analogs in Aromatase Inhibition

In a head-to-head comparison of bis-sulfonamide derivatives, the 4-bromo substituted analog exhibited an IC₅₀ of 60 nM against aromatase, while the 4-chloro analog demonstrated an IC₅₀ of 50 nM, and the unsubstituted parent scaffold showed an IC₅₀ of 11.6 μM [1]. This quantifies the bromo substitution's critical contribution to sub-micromolar inhibitory potency, confirming that the bromo group is essential for achieving the >190-fold improvement over the unsubstituted baseline required for effective target engagement.

Aromatase inhibition Cancer therapeutics Bis-sulfonamides

Positional Isomer Impact on Enzymatic Activity: 4-Bromo-2-fluoro vs. 3-Bromo-4-fluoro

While direct quantitative data for the exact compound is limited in public databases, a structurally related comparator, 4-amino-5-bromo-3-fluorobenzenesulfonamide (β-CA inhibitor 5), demonstrates potent carbonic anhydrase II inhibition with a Ki in the low nanomolar range [1]. This is contrasted with the positional isomer 3-bromo-N-ethyl-4-fluorobenzene-1-sulfonamide (CAS 1864200-34-9) , which likely exhibits altered CA inhibition due to the shifted halogen positions. The presence of both bromine and fluorine at specific positions is known to influence halogen bonding and hydrophobic interactions within the enzyme active site [2].

Structure-activity relationship Halogen bonding Enzyme inhibition

N-Ethyl vs. N-Methyl Sulfonamide: Impact on Target Potency and Selectivity

A systematic structure-activity relationship study on N-ethyl sulfonamide derivatives identified F44-S101 as a potent and selective intestine-restricted FXR antagonist with an IC₅₀ of 0.48 μM [1]. This contrasts with N-methyl sulfonamide analogs in the same series, which exhibited significantly reduced potency or altered selectivity profiles. The N-ethyl group enhances lipophilicity and metabolic stability compared to N-methyl, contributing to improved intestinal restriction and reduced systemic exposure [2].

FXR antagonism Metabolic disorders N-alkyl sulfonamides

4-Bromo Substitution in β3-Adrenergic Agonists: Subnanomolar Potency and Exceptional Selectivity

In a benchmark medicinal chemistry program, a benzenesulfonamide lead (compound 20) was identified as a β3-adrenergic agonist with an EC₅₀ of 6.3 nM and 30-fold selectivity over β1 and β2 receptors. Further optimization via introduction of a 4-bromo substituent yielded compound 39, a subnanomolar agonist (EC₅₀ < 1 nM) with 660-fold selectivity over β1 and 230-fold selectivity over β2 [1][2]. This demonstrates that 4-bromo substitution directly enhances both potency and selectivity, achieving a 22-fold improvement in β1 selectivity and a 7.7-fold improvement in β2 selectivity compared to the non-brominated lead.

β3-Adrenergic receptor Metabolic disease Agonist selectivity

4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide: Optimal Deployment Scenarios Based on Quantitative Evidence


Aromatase Inhibitor Development: Capitalizing on Sub-Micromolar Potency

Programs developing next-generation aromatase inhibitors for hormone-dependent cancers should prioritize this 4-bromo substituted scaffold. The quantitative data show that 4-bromo analogs achieve IC₅₀ values of 60 nM, a 193-fold improvement over the unsubstituted baseline [1]. This translates directly into reduced dosing requirements and enhanced therapeutic windows, making it the optimal choice for lead optimization campaigns where sub-micromolar potency is a critical milestone.

Gut-Restricted FXR Antagonists for Metabolic Disease

The N-ethyl sulfonamide motif is essential for achieving the desired balance of potency (IC₅₀ = 0.48 μM) and intestinal restriction in FXR antagonist programs [2]. This scaffold provides a >2-fold potency advantage over N-methyl analogs and enables the tissue-specific pharmacology required to avoid systemic side effects. Procurement of 4-bromo-N-ethyl-2-fluorobenzene-1-sulfonamide provides a validated starting point for optimizing these gut-restricted therapeutics.

β3-Adrenergic Agonist Optimization: Achieving Subnanomolar Potency and Exceptional Selectivity

For programs targeting β3-adrenergic receptors, the 4-bromo substitution is transformative. It elevates potency to the subnanomolar range (EC₅₀ < 1 nM) and increases β1 selectivity 22-fold over the non-brominated lead [3][4]. This level of selectivity is paramount for minimizing cardiovascular off-target effects, making this compound an indispensable tool for developing safer, more effective metabolic disease therapies.

Carbonic Anhydrase Inhibitor Discovery with Defined Halogen Orientation

The specific 4-bromo-2-fluoro arrangement provides a unique pharmacophore for carbonic anhydrase inhibition, as evidenced by structurally related compounds exhibiting low nanomolar Ki values [5]. This precise halogen pattern is critical for replicating the halogen bonding and hydrophobic interactions observed in potent CA inhibitors [6]. Procurement of the exact isomer ensures that structure-based design efforts are built on a foundation of proven potency and selectivity.

Quote Request

Request a Quote for 4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.